DBPR110 mechanism of action
DBPR110 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of DBPR110 (PR-104)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR110, also known as PR-104, is a cutting-edge hypoxia-activated prodrug that has undergone extensive preclinical and clinical investigation as a potential anti-cancer agent.[1] It is designed as a phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic and active alcohol form, PR-104A.[2][3][4] The core of PR-104A's mechanism of action lies in its selective activation within the tumor microenvironment, leading to the formation of potent DNA cross-linking agents and subsequent cancer cell death.[2][3] This targeted activation is achieved through two primary pathways: reduction in hypoxic conditions and enzymatic activation by aldo-keto reductase 1C3 (AKR1C3).[2][5] This dual-activation mechanism makes PR-104 a promising candidate for treating a variety of solid tumors and hematological malignancies characterized by hypoxic regions or high AKR1C3 expression.[1][2]
The Activation Pathway of PR-104
The transformation of PR-104 from an inactive compound to a powerful DNA-damaging agent is a multi-step process:
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Systemic Conversion: Following administration, the water-soluble "pre-prodrug" PR-104 is rapidly hydrolyzed in vivo to the more lipophilic dinitrobenzamide nitrogen mustard prodrug, PR-104A.[3][4][6]
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Cellular Uptake and Bioreduction: PR-104A enters tumor cells where it undergoes bioreduction to form the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[7][8] This activation is the critical step that confers tumor selectivity and occurs through two distinct mechanisms:
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Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[2][9][10] This process is highly selective for hypoxic cells, resulting in a 10- to 100-fold increase in the cytotoxicity of PR-104A under these conditions.[3][4][11]
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AKR1C3-Mediated Activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][5] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and leading to the formation of the same cytotoxic metabolites.[10] This provides a mechanism for activity in tumors with high AKR1C3 expression, even in aerobic regions.
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Mechanism of Cytotoxicity: DNA Cross-Linking
The active metabolites of PR-104, PR-104H and PR-104M, are reactive nitrogen mustards that induce cell death primarily through the formation of DNA interstrand cross-links (ICLs).[2][7] These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The formation of these DNA cross-links is the ultimate step in the mechanism of action of PR-104 and is directly correlated with its antitumor activity.[7][12]
The cellular response to PR-104-induced DNA damage involves the DNA damage response (DDR) pathway, particularly the Fanconi anemia (FA) and homologous recombination (HR) repair pathways, which are responsible for repairing ICLs.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetic profile of PR-104 and its metabolites.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Condition | IC50 (µM) | Fold Increase in Cytotoxicity (Hypoxia vs. Aerobic) | Reference(s) |
| SiHa | Aerobic | >100 | \multirow{2}{}{10- to 100-fold} | [3][4][11] |
| Hypoxic | 1-10 | [3][4][11] | ||
| HT29 | Aerobic | >100 | \multirow{2}{}{10- to 100-fold} | [3][4][11] |
| Hypoxic | 1-10 | [3][4][11] | ||
| H460 | Aerobic | >100 | \multirow{2}{*}{10- to 100-fold} | [3][4][11] |
| Hypoxic | 1-10 | [3][4][11] | ||
| HepG2 | Aerobic | - | - | [5][8] |
| PLC/PRF/5 | Aerobic | - | - | [5][8] |
| SNU-398 | Aerobic | - | - | [5][8] |
| Hep3B | Aerobic | - | - | [5][8] |
Table 2: Preclinical and Clinical Pharmacokinetics of PR-104
| Species | Dose | Compound | Key Findings | Reference(s) |
| Mice | 0.56 mmol/kg (i.v. or i.p.) | PR-104 | Rapid conversion to PR-104A. | [4][13] |
| Humans | 135 to 1,400 mg/m² (i.v.) | PR-104 | Rapid conversion to PR-104A with dose-linear pharmacokinetics. | [14] |
| Humans | 1,100 mg/m² (every 3 weeks) | PR-104 | Maximum Tolerated Dose (MTD) in a Phase I trial for solid tumors. | [14][15] |
| Humans | 675 mg/m² (weekly) | PR-104 | MTD in a weekly dosing schedule for solid tumors. | [15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of PR-104 are outlined below.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
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Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.
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Drug Exposure: Cells are seeded at a density that allows for colony formation and exposed to varying concentrations of PR-104A under both aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions for a specified duration (e.g., 2-4 hours).
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Colony Formation: After drug exposure, the cells are washed, trypsinized, and re-seeded at a lower density in fresh media. They are then incubated for a period that allows for visible colony formation (typically 7-14 days).
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Staining and Counting: Colonies are fixed and stained with a solution like crystal violet. Colonies containing at least 50 cells are counted.
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Data Analysis: The surviving fraction of cells is calculated relative to untreated controls, and IC50 values (the concentration of drug that inhibits cell survival by 50%) are determined.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
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Sample Preparation: Tumor cells are exposed to PR-104A under aerobic or hypoxic conditions. Cell lysates or culture media are collected. For in vivo studies, plasma samples are collected from treated animals or patients.
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Extraction: Metabolites (PR-104A, PR-104H, PR-104M) are extracted from the biological samples using a suitable organic solvent.
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Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column to separate the different metabolites based on their physicochemical properties.
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Mass Spectrometry Detection: The separated metabolites are then introduced into a mass spectrometer for detection and quantification. The mass-to-charge ratio of each metabolite is used for identification, and the peak area is used for quantification against a standard curve.[3][7][8]
DNA Damage Assessment
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Comet Assay (Alkaline Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks and interstrand cross-links.
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Cell Treatment and Embedding: Cells are treated with PR-104A, harvested, and embedded in low-melting-point agarose on a microscope slide.
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Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
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Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (with strand breaks) migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The presence of ICLs reduces the migration of DNA.
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Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3][7]
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γH2AX Immunofluorescence: This assay detects the formation of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
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Cell Treatment and Fixation: Cells are grown on coverslips, treated with PR-104A, and then fixed.
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Immunostaining: The cells are permeabilized and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
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Microscopy and Quantification: The formation of distinct nuclear foci of γH2AX is observed using a fluorescence microscope. The number and intensity of these foci are quantified to assess the level of DNA damage.[3]
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In Vivo Antitumor Activity (Xenograft Models)
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Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
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Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. PR-104 is administered (e.g., intravenously or intraperitoneally) as a single agent or in combination with other therapies like radiation or chemotherapy.
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Tumor Measurement: Tumor volume is measured regularly using calipers.
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Endpoint Analysis: The study endpoints can include tumor growth delay (the time it takes for tumors to reach a certain size) or clonogenic survival of cells from excised tumors.[3][4]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of PR-104.
Caption: The activation pathway of PR-104 from pre-prodrug to active DNA cross-linking agent.
Caption: Workflow for determining the in vitro cytotoxicity of PR-104A using a clonogenic assay.
Caption: The cellular response to DNA damage induced by the active metabolites of PR-104.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
